molecular formula C13H17NO4 B2540307 [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1002663-56-0

[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2540307
CAS No.: 1002663-56-0
M. Wt: 251.282
InChI Key: PIZATFOTUGSSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate is an organic compound that belongs to the class of esters and carbamates This compound is characterized by the presence of a benzoate ester linked to a carbamate group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2-methoxyethyl)carbamoyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and [(2-methoxyethyl)carbamoyl]methanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids and other oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 4-methylbenzoic acid, [(2-methoxyethyl)carbamoyl]methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Substituted carbamates.

Scientific Research Applications

[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(2-methoxyethyl)carbamoyl]methyl benzoate: Similar structure but lacks the methyl group on the benzene ring.

    [(2-methoxyethyl)carbamoyl]methyl 4-chlorobenzoate: Similar structure but contains a chlorine atom instead of a methyl group.

Uniqueness

[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate is unique due to the presence of both ester and carbamate functional groups, which confer distinct chemical reactivity and potential biological activity. The methyl group on the benzene ring also influences its chemical properties and interactions.

Properties

IUPAC Name

[2-(2-methoxyethylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10-3-5-11(6-4-10)13(16)18-9-12(15)14-7-8-17-2/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZATFOTUGSSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.